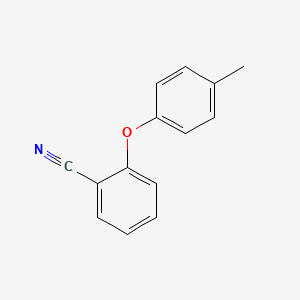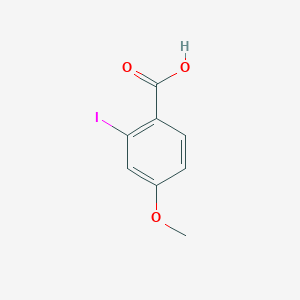
2-Iodo-4-methoxybenzoic acid
概要
説明
2-Iodo-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted by iodine and methoxy groups, respectively
科学的研究の応用
2-Iodo-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
作用機序
Target of Action
It is known that benzoic acid derivatives can interact with various enzymes and receptors in the body .
Mode of Action
The compound’s structure suggests that it may participate in electrophilic substitution reactions . The iodine atom attached to the benzene ring can act as an electrophile, attracting electron-rich species .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical processes, including the metabolism of fatty acids and the synthesis of secondary metabolites .
Pharmacokinetics
The compound’s solubility and reactivity may influence its bioavailability .
Result of Action
It is known that benzoic acid derivatives can have various biological effects, including antimicrobial, anti-inflammatory, and antioxidant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Iodo-4-methoxybenzoic acid. For instance, the compound should be stored in a cool, dry place, away from direct sunlight and moisture, as exposure to these elements can degrade the compound and affect its efficacy .
生化学分析
Biochemical Properties
It is known that the iodine atom in the compound can participate in various biochemical reactions . The methoxy group in 4-Methoxybenzoic acid impacts its solubility and reactivity but also contributes to its acidic strength .
Molecular Mechanism
It is known that iodine can form halogen bonds with proteins, which could potentially influence enzyme activity
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Iodo-4-methoxybenzoic acid over time in laboratory settings have not been extensively studied. It is known that the compound is a solid at room temperature and should be stored in a dark place at 2-8°C .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is known that benzoic acid derivatives can undergo various metabolic transformations, including conjugation with glycine to form hippuric acid .
準備方法
Synthetic Routes and Reaction Conditions
2-Iodo-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the iodination of 4-methoxybenzoic acid. The reaction typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include heating the mixture to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow processes and the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-Iodo-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Formation of various substituted benzoic acids.
Oxidation and Reduction: Formation of esters, alcohols, and other derivatives.
Coupling Reactions: Formation of biaryl compounds.
類似化合物との比較
Similar Compounds
4-Iodo-2-methoxybenzoic acid: Similar structure but with different substitution pattern.
2-Bromo-4-methoxybenzoic acid: Bromine instead of iodine.
2-Iodo-4-hydroxybenzoic acid: Hydroxy group instead of methoxy.
Uniqueness
2-Iodo-4-methoxybenzoic acid is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The presence of iodine makes it particularly useful in coupling reactions and as a precursor for further functionalization.
特性
IUPAC Name |
2-iodo-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPHOFYPURZIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510702 | |
| Record name | 2-Iodo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54435-09-5 | |
| Record name | 2-Iodo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
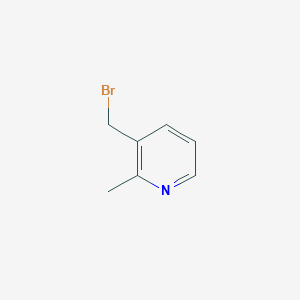
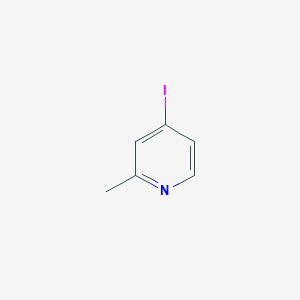
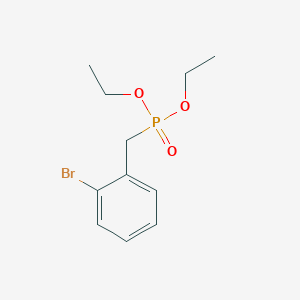





![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)

